

A Comparative Analysis of Tricyclohexylmethanol's NMR Spectra

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Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

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In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectra of **Tricyclohexylmethanol**, juxtaposed with two structurally analogous tertiary alcohols: Triphenylmethanol and the sterically hindered Tri-tert-butylmethanol. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how molecular structure influences NMR spectral features.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Tricyclohexylmethanol** and its selected alternatives.

Table 1: ^1H NMR Spectral Data

Compound	Functional Group	Chemical Shift (δ) ppm	Multiplicity
Tricyclohexylmethanol	-OH	~1.3 (variable)	Singlet
Cyclohexyl-H		1.0 - 2.0	Multiplet
Triphenylmethanol	-OH	~2.1-6.7 (variable)	Singlet
Phenyl-H		7.25 - 7.28	Multiplet
Tri-tert-butylmethanol	-OH	~0.9	Singlet
tert-butyl-H		~1.1	Singlet

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Environment	Chemical Shift (δ) ppm
Tricyclohexylmethanol	C-OH	~80
Cyclohexyl-C		25 - 45
Triphenylmethanol	C-OH	~82.4
Quaternary Phenyl-C		~146.8
Phenyl-C		~128
Tri-tert-butylmethanol	C-OH	~85
Quaternary tert-butyl-C		~38
Methyl-C		~32

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra cited in this guide.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

- 5 mm NMR tubes.

Sample Preparation:

- Approximately 10-20 mg of the solid sample (**Tricyclohexylmethanol**, Triphenylmethanol, or Tri-tert-butylmethanol) was accurately weighed and dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).
- The solution was transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

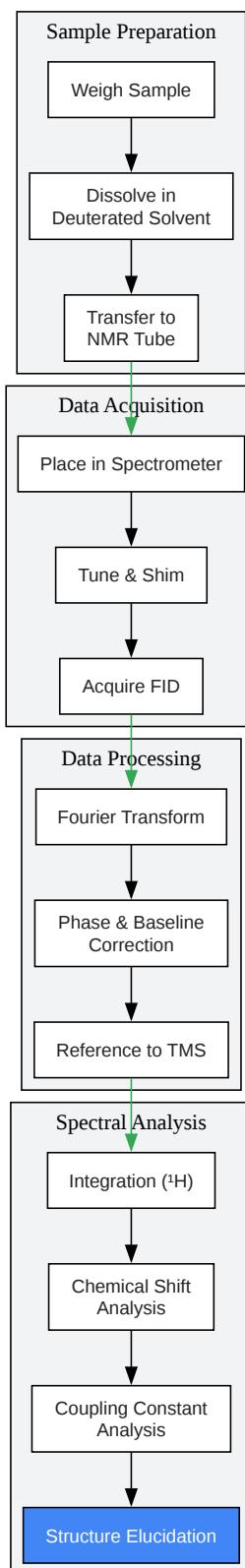
- ^1H NMR:
 - The spectrometer was tuned and the magnetic field shimmed to optimize resolution.
 - A standard single-pulse experiment was performed.
 - Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans were acquired to ensure an adequate signal-to-noise ratio.
- ^{13}C NMR:
 - A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance sensitivity.
 - Key acquisition parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (typically several hundred to thousands) were acquired due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Processing:

- The acquired Free Induction Decay (FID) was Fourier transformed.
- Phase and baseline corrections were applied to the resulting spectrum.
- Chemical shifts were referenced to the TMS signal.
- For ^1H NMR spectra, the signals were integrated to determine the relative number of protons.

Mandatory Visualization

The logical workflow for NMR spectral analysis is depicted in the following diagram.



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Caption: Logical workflow for NMR spectral analysis.

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